molecular formula C8H7F3N2O B8176376 1-Methyl-4-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)-1H-pyrazole

1-Methyl-4-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B8176376
M. Wt: 204.15 g/mol
InChI Key: GTSTZRILBNRJIW-UHFFFAOYSA-N
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Description

1-Methyl-4-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure. This compound features a pyrazole ring substituted with a methyl group, a prop-2-yn-1-yloxy group, and a trifluoromethyl group. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group is typically introduced through an alkylation reaction using propargyl bromide or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced compounds.

Scientific Research Applications

1-Methyl-4-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The prop-2-yn-1-yloxy group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins.

Comparison with Similar Compounds

1-Methyl-4-(prop-2-yn-1-yloxy)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-4-(prop-2-yn-1-yl)piperazine: This compound shares the prop-2-yn-1-yl group but differs in the core structure, which is a piperazine ring instead of a pyrazole ring.

    1-Methoxy-4-(1-propyn-1-yl)benzene: This compound has a similar prop-2-yn-1-yl group but features a benzene ring and a methoxy group instead of the pyrazole and trifluoromethyl groups.

The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-3-4-14-6-5-13(2)12-7(6)8(9,10)11/h1,5H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSTZRILBNRJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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